molecular formula C7H16N2O B12111808 2-Amino-3-ethylpentanamide

2-Amino-3-ethylpentanamide

Cat. No.: B12111808
M. Wt: 144.21 g/mol
InChI Key: CLAXIFCMUUAOFR-UHFFFAOYSA-N
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Description

2-Amino-3-ethylpentanamide is a synthetic amide derivative characterized by a five-carbon backbone (pentanamide) with an amino (-NH₂) group at the C2 position and an ethyl (-CH₂CH₃) substituent at C3. Its molecular formula is C₇H₁₆N₂O, and it features both amide and amino functional groups.

Properties

IUPAC Name

2-amino-3-ethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAXIFCMUUAOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-3-ethylpentanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylpentanoic acid with ammonia or an amine under appropriate conditions to form the corresponding amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Another approach involves the reduction of 2-nitro-3-ethylpentanoic acid to the corresponding amine, followed by the conversion of the amine to the amide using standard amide formation techniques.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-ethylpentanamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as crystallization or distillation are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development
2-Amino-3-ethylpentanamide is explored for its role in the synthesis of pharmaceutical compounds. Its structure allows it to act as a building block for more complex molecules used in drug formulations. Research indicates that derivatives of this compound may exhibit biological activity against various diseases, including cancer and neurodegenerative disorders.

b. Anticancer Properties
Studies have shown that compounds related to 2-amino-3-ethylpentanamide can inhibit cell proliferation in cancer cell lines. For instance, research indicates that modifications to the amino group can enhance anticancer activity by inducing apoptosis in malignant cells .

Biochemical Applications

a. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It may interact with key metabolic enzymes involved in disease pathways, which is crucial for developing therapeutic agents targeting metabolic disorders .

b. Neuroprotective Effects
Preliminary studies suggest that 2-amino-3-ethylpentanamide derivatives could protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases like Alzheimer’s .

Material Science Applications

a. Biopolymer Synthesis
In material science, 2-amino-3-ethylpentanamide serves as a precursor for synthesizing biodegradable polymers. These materials are essential in developing environmentally friendly packaging and medical devices that degrade safely after use .

b. Coatings and Adhesives
The compound's chemical properties allow it to be utilized in formulating coatings and adhesives with enhanced durability and adhesion characteristics, particularly in biomedical applications where biocompatibility is essential .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Biopolymer SynthesisUsed as a precursor for biodegradable materials

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of 2-amino-3-ethylpentanamide exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values were reported between 1.9–7.52 μg/mL, indicating strong potential for further development into therapeutic agents .

Case Study: Enzyme Inhibition

Research focusing on the enzyme inhibition properties of 2-amino-3-ethylpentanamide revealed its capability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This inhibition could lead to improved cognitive function and offers a pathway for developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Amino-3-ethylpentanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their function. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Substituents Applications/Synthesis Insights References
2-Amino-3-ethylpentanamide C₇H₁₆N₂O Amide, Amino Ethyl (C3), Amino (C2) Hypothetical: Research chemical N/A
2-(Ethylamino)-3-methylbutanoic acid C₇H₁₅NO₂ Carboxylic acid, Amino Ethylamino (C2), Methyl (C3) Pharmaceutical intermediate
N-[2-(diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O Amide, Amino Phenyl, Diethylaminoethyl Potential CNS agent (structural analogy)
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Ester, Ketone Phenyl, Methyl Amphetamine precursor synthesis
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Ester, Ketone Phenyl, Ethyl Synthetic intermediate for aryl compounds

Key Research Findings and Comparative Insights

Functional Group Diversity
  • Amide vs. Ester Backbones: While 2-Amino-3-ethylpentanamide and N-[2-(diethylamino)ethyl]-2-phenylacetamide share an amide core, esters like Methyl 2-phenylacetoacetate prioritize ketone and ester groups, making them more reactive in acyl transfer reactions (e.g., Claisen condensations).
  • Amino Substituents: The ethylamino group in 2-(Ethylamino)-3-methylbutanoic acid enhances its solubility in polar solvents, whereas the diethylaminoethyl group in may improve blood-brain barrier penetration, suggesting CNS-targeted applications.

Biological Activity

2-Amino-3-ethylpentanamide is a synthetic compound with significant potential in various biological and medicinal applications. Its unique structure, characterized by an amino group and a pentanamide backbone, allows it to interact with biological systems, influencing enzyme activity and receptor binding. This article reviews the biological activity of 2-amino-3-ethylpentanamide, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

2-Amino-3-ethylpentanamide has the molecular formula C8H18N2OC_8H_{18}N_2O and a molecular weight of approximately 158.24 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which contribute to its biological activity.

Table 1: Chemical Reactions of 2-Amino-3-ethylpentanamide

Reaction TypeDescriptionReagents
OxidationFormation of nitroso or nitro derivativesHydrogen peroxide, potassium permanganate
ReductionConversion to primary or secondary aminesLithium aluminum hydride, sodium borohydride
SubstitutionFormation of substituted amides or aminesHalogenating agents, alkylating agents

The biological activity of 2-amino-3-ethylpentanamide is primarily attributed to its ability to interact with enzymes and receptors. The amino group allows for hydrogen bonding and ionic interactions, which can modulate the activity of target proteins. This interaction may lead to inhibition or activation of specific biochemical pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, altering physiological responses.

Research Findings

Recent studies have explored the potential therapeutic applications of 2-amino-3-ethylpentanamide in different fields:

  • Antidiabetic Activity : Research indicates that derivatives of this compound may exhibit antidiabetic properties by inhibiting enzymes involved in carbohydrate metabolism. For example, similar compounds have shown significant inhibition against α-glucosidases, which are crucial in managing blood glucose levels .
  • Neuroprotective Effects : Investigations into neuroprotective properties suggest that 2-amino-3-ethylpentanamide could play a role in protecting neuronal cells from injury in models of neurodegenerative diseases. Its mechanism may involve modulation of signaling pathways associated with cell survival.
  • Antimicrobial Activity : The compound has been studied for its potential as an antibacterial agent by inhibiting lipid A biosynthesis in Gram-negative bacteria. This inhibition could lead to the development of new antibiotics targeting resistant strains .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of 2-amino-3-ethylpentanamide:

  • Case Study 1 : A study demonstrated that a related compound showed IC50 values significantly lower than standard antidiabetic drugs like acarbose, indicating enhanced efficacy in glucose management .
  • Case Study 2 : In vitro assays revealed that derivatives exhibited low cytotoxicity while maintaining potent inhibitory effects on target enzymes involved in disease pathways .

Comparison with Similar Compounds

To understand the unique properties of 2-amino-3-ethylpentanamide, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure VariationBiological Activity
2-Amino-3-methylpentanamideMethyl group instead of ethylPotentially similar enzyme interactions
2-Amino-3-propylpentanamidePropyl groupVariations in receptor binding affinities
2-Amino-N-[1-(pyridin-3-YL)ethyl]pentanamidePyridine ring additionEnhanced interaction with specific proteins

The presence of the ethyl group in 2-amino-3-ethylpentanamide contributes to its distinct chemical reactivity and biological effects compared to its analogs.

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